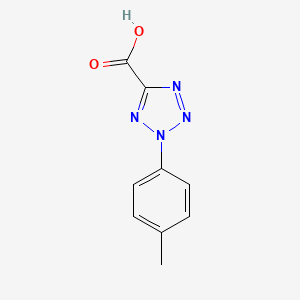

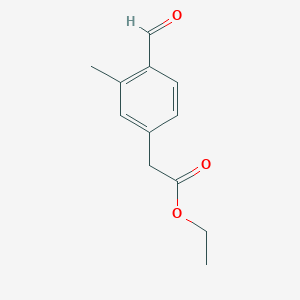

![molecular formula C20H17N2P B2422346 3-(Diphenylphosphino)-2-methylimidazo[1,2-a]pyridine CAS No. 145758-54-9](/img/structure/B2422346.png)

3-(Diphenylphosphino)-2-methylimidazo[1,2-a]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Diphenyl-2-pyridylphosphine” is a chemical compound used as a ligand in various chemical reactions . It’s used in metal-catalyzed carbonylations, hydration, dehydrogenative coupling, carbostannylation, distannylation, and silylation . It’s also used as a reagent for the Mitsunobu reaction .

Synthesis Analysis

The synthesis of “Diphenyl-2-pyridylphosphine” involves the reaction of 2-lithiopyridine with chlorodiphenylphosphine . It’s an integral ligand in the Pd (II) catalyzed carbonylation of alkynes .

Chemical Reactions Analysis

“Diphenyl-2-pyridylphosphine” is used as a ligand in various chemical reactions, including metal-catalyzed carbonylations, hydration, dehydrogenative coupling, carbostannylation, distannylation, and silylation . It’s also used as a reagent for the Mitsunobu reaction .

Aplicaciones Científicas De Investigación

Synthesis of Polyfunctional Pyridines

Researchers have harnessed DPPM for the regioselective synthesis of highly decorated pyridines. Here’s how it works:

- Electrophilic Quenching : Quenching with various electrophiles (E–X) leads to the desired polyfunctional pyridines .

Key Intermediate Synthesis

DPPM plays a crucial role in the preparation of a key intermediate for the antidepressant drug (±)-paroxetine . This application highlights its significance in pharmaceutical synthesis .

Ortho-Quinodimethane Insertion

In a fascinating study, DPPM facilitated the insertion of an exo-diene moiety from various ortho-quinodimethanes into a Sn-Sn sigma-bond of hexabutyldistannane. Palladium catalysis enabled the straightforward formation of α,α’-bis(tributylstannyl)-o-xylenes .

Metal Phosphine Aldehyde Complexes

DPPM derivatives, such as 2-(diphenylphosphino)benzaldehyde, have been used to synthesize diverse complexes with different transition metals. These complexes exhibit intriguing binding modes and find applications in various chemical processes .

Safety and Hazards

Propiedades

IUPAC Name |

(2-methylimidazo[1,2-a]pyridin-3-yl)-diphenylphosphane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N2P/c1-16-20(22-15-9-8-14-19(22)21-16)23(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDOXHSNFLBEUPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)P(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N2P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

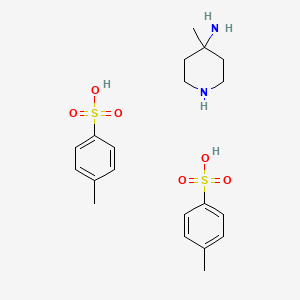

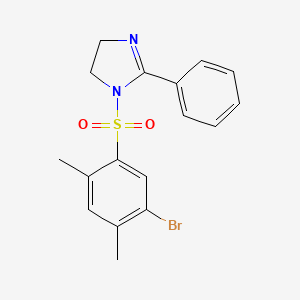

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide](/img/structure/B2422264.png)

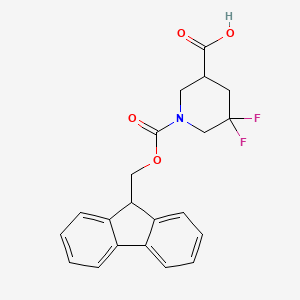

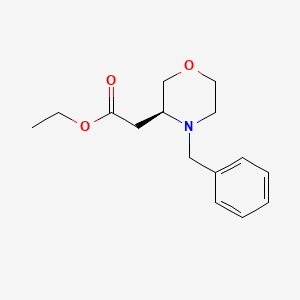

![N-[2-(dimethylamino)ethyl]-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2422268.png)

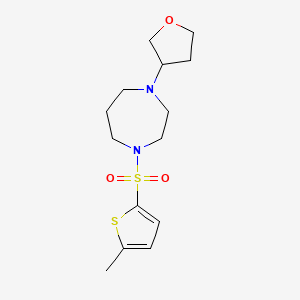

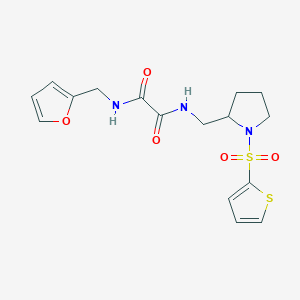

![2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone](/img/structure/B2422275.png)

![2-(2-(indolin-1-yl)-2-oxoethoxy)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2422277.png)

![2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-propylacetamide](/img/structure/B2422284.png)